6-Bromo-1,2,3-benzotiazol

Descripción general

Descripción

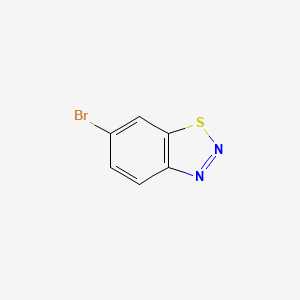

6-Bromo-1,2,3-benzothiadiazole is a chemical compound that is a derivative of benzothiadiazole . It is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of 6-Bromo-1,2,3-benzothiadiazole involves the reaction of 2-aminothiophenol with bromine . The reaction conditions are optimized to avoid intermediate halogenation reactions and the formation of toxic organometallic by-products .Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2,3-benzothiadiazole has been studied using X-ray diffraction analysis and ab initio calculations . The bromine substituent exhibits electron acceptor properties and significantly increases the electron affinity values .Chemical Reactions Analysis

6-Bromo-1,2,3-benzothiadiazole is less nucleophilic than naphthalene and nitration is slow . The bromine atoms improve the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .Physical and Chemical Properties Analysis

6-Bromo-1,2,3-benzothiadiazole is a colorless solid that is soluble in organic solvents . The bromine substituent exhibits electron acceptor properties and significantly increases the electron affinity values .Aplicaciones Científicas De Investigación

Diodos Orgánicos Emisores de Luz (OLED)

El 6-Bromo-1,2,3-benzotiazol se utiliza como un bloque de construcción que atrae electrones en la síntesis de componentes OLED . Su incorporación en la estructura molecular de los materiales OLED puede mejorar las propiedades electrónicas, como la afinidad electrónica y el transporte de carga, que son cruciales para la eficiencia y el brillo de los diodos.

Células Solares Orgánicas

Este compuesto sirve como un ingrediente clave en el desarrollo de células solares orgánicas . Ayuda a construir polímeros conjugados que actúan como donantes o aceptores de electrones, lo que contribuye a mayores eficiencias de conversión de energía. Los átomos de bromo en la estructura mejoran la deficiencia eléctrica sin comprometer la aromaticidad, lo que es beneficioso para el rendimiento fotovoltaico.

Células Solares Sensibilizadas con Tinte (DSSC)

En las DSSC, se sintetizan tintes a base de this compound para servir como fotosensibilizadores . Estos tintes exhiben una gama de colores y, cuando se aplican a electrodos mesoporosos de TiO2, demuestran buenas eficiencias de conversión de energía, contribuyendo a la efectividad general de las células solares.

Reacciones de Sustitución Nucleofílica Aromática

El compuesto es reactivo en reacciones de sustitución nucleofílica aromática, que es un método utilizado para introducir varios grupos funcionales en la molécula . Esta reactividad es esencial para la funcionalización adicional del compuesto, lo que lleva a una variedad de derivados con aplicaciones potenciales en diferentes campos.

Reacciones de Acoplamiento Cruzado

El this compound participa en reacciones de acoplamiento cruzado, como los acoplamientos de Suzuki-Miyaura y Stille . Estas reacciones son fundamentales para crear moléculas orgánicas complejas, incluidos polímeros y pequeñas moléculas que se utilizan en materiales electrónicos.

Estudios de Estructura Electrónica y Reactividad

La estructura electrónica y la reactividad del this compound y sus derivados son objeto de estudio para comprender su potencial en aplicaciones de materiales electrónicos . Se emplean análisis de difracción de rayos X y cálculos ab initio para investigar estas propiedades, que son fundamentales para diseñar nuevos materiales con las características electrónicas deseadas.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Bromo-1,2,3-benzothiadiazole is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . .

Mode of Action

The mode of action of 6-Bromo-1,2,3-benzothiadiazole is primarily through its interaction with its targets. The electronic structure and delocalization in 6-Bromo-1,2,3-benzothiadiazole were studied using X-ray diffraction analysis and ab initio calculations .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of oleds and organic solar cells components , suggesting that it may interact with biochemical pathways related to these processes.

Result of Action

The compound’s electron-withdrawing properties and increased reactivity due to the incorporation of bromine atoms suggest that it may have significant effects on the electronic structure and reactivity of other compounds .

Análisis Bioquímico

Biochemical Properties

6-Bromo-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions due to its electron-withdrawing properties, which enhance its reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with electron-deficient sites on proteins, facilitating nucleophilic substitution reactions . Additionally, 6-Bromo-1,2,3-benzothiadiazole can form stable complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of 6-Bromo-1,2,3-benzothiadiazole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, 6-Bromo-1,2,3-benzothiadiazole can impact gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating oxidative stress pathways .

Molecular Mechanism

At the molecular level, 6-Bromo-1,2,3-benzothiadiazole exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-Bromo-1,2,3-benzothiadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1,2,3-benzothiadiazole can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and heat . Long-term studies have shown that 6-Bromo-1,2,3-benzothiadiazole can have sustained effects on cellular function, particularly in terms of inducing oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 6-Bromo-1,2,3-benzothiadiazole in animal models are dose-dependent. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, 6-Bromo-1,2,3-benzothiadiazole can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

6-Bromo-1,2,3-benzothiadiazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes can also affect its overall bioavailability and activity .

Transport and Distribution

Within cells and tissues, 6-Bromo-1,2,3-benzothiadiazole is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .

Subcellular Localization

The subcellular localization of 6-Bromo-1,2,3-benzothiadiazole is critical for its activity. It has been found to localize in the mitochondria, where it can induce oxidative stress and influence mitochondrial function . Additionally, 6-Bromo-1,2,3-benzothiadiazole can be targeted to specific cellular compartments through post-translational modifications and targeting signals .

Propiedades

IUPAC Name |

6-bromo-1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDFWZRRQDWWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305602 | |

| Record name | 6-Bromo-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31860-02-3 | |

| Record name | 6-Bromo-1,2,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31860-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol](/img/structure/B1655024.png)

![N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide](/img/structure/B1655029.png)

![Oxazole, 2-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]-4,5-diphenyl-](/img/structure/B1655036.png)

![2-Methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1655037.png)

![[[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid](/img/structure/B1655039.png)